4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol
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Overview
Description
4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol is an organic compound with a complex structure that includes multiple hydroxyl and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, hydroxylamine for the formation of oximes, and various organometallic reagents for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Properties
CAS No. |
66232-89-1 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-[(2-hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-10-5-4-6-15(17)14(10)9-13-7-11(2)16(18)12(3)8-13/h4-8,17-18H,9H2,1-3H3 |
InChI Key |
ACWPCZSMRSJUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)CC2=CC(=C(C(=C2)C)O)C |
Origin of Product |
United States |
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